Fluoxetine-d5 hydrochloride

Description

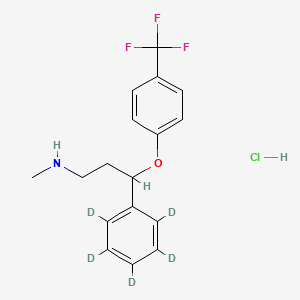

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-CERKJNTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661982 |

Source

|

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-43-3 |

Source

|

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Determining the Isotopic Purity of Fluoxetine-d5 Hydrochloride

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the verification of isotopic purity is a cornerstone of data integrity. This is particularly true for deuterated standards like Fluoxetine-d5 hydrochloride, which serve as indispensable internal standards in pharmacokinetic and metabolic studies. An accurately characterized internal standard is fundamental to the reliability of quantitative bioanalysis. This guide provides an in-depth exploration of the methodologies and critical considerations for determining the isotopic purity of Fluoxetine-d5 hydrochloride, moving beyond procedural steps to elucidate the scientific rationale behind the analytical choices.

The Significance of Isotopic Purity in Bioanalysis

Fluoxetine-d5 hydrochloride, the deuterated analogue of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, is employed to differentiate the analyte from the internal standard in mass spectrometry-based assays. The five deuterium atoms on the phenyl ring introduce a 5 Dalton mass shift, allowing for clear separation of the mass-to-charge (m/z) signals of the analyte and the standard. However, the presence of unlabeled (d0) or partially labeled (d1-d4) species within the Fluoxetine-d5 hydrochloride standard can introduce significant analytical error. These isotopic impurities can contribute to the signal of the unlabeled analyte, leading to an overestimation of its concentration. Therefore, a rigorous assessment of isotopic purity is not merely a quality control measure but a prerequisite for accurate and reproducible quantitative results.

Analytical Approaches for Isotopic Purity Determination

The two primary analytical techniques for the robust determination of isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and provides complementary information.

Table 1: Comparison of Analytical Techniques for Isotopic Purity

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Primary Measurement | Mass-to-charge (m/z) ratio of isotopologues | Nuclear spin transitions |

| Information Provided | Distribution of isotopologues (d0, d1, d2, etc.) | Positional information of isotopes and quantification |

| Sensitivity | High (picogram to femtogram) | Lower (microgram to milligram) |

| Sample Throughput | High | Lower |

| Quantitative Accuracy | Excellent for isotopic distribution | Excellent for site-specific and overall enrichment |

Mass Spectrometry: A High-Sensitivity Approach

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the workhorse for determining the distribution of isotopologues in a sample of Fluoxetine-d5 hydrochloride.[1] The high resolving power of modern mass spectrometers allows for the separation and quantification of ions with very small mass differences.

Experimental Protocol: LC-HR-MS for Isotopic Purity of Fluoxetine-d5 Hydrochloride

-

Sample Preparation:

-

Accurately weigh and dissolve Fluoxetine-d5 hydrochloride in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL. The choice of a high-purity solvent is critical to minimize background interference.

-

-

Liquid Chromatography Parameters: The primary goal of the LC separation is to isolate the Fluoxetine-d5 peak from any chemical impurities, ensuring that the mass spectrum is representative of only the compound of interest.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is a common choice for the analysis of small molecules like fluoxetine.[2]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate) is typically effective.[3]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for this column dimension.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is optimal for fluoxetine, which readily forms a protonated molecule [M+H]+.

-

Scan Mode: Full scan mode is essential to capture the entire isotopic cluster of the protonated molecule.

-

Mass Range: Set the scan range to encompass the expected m/z values of the unlabeled and fully labeled species (e.g., m/z 300-325).

-

Resolution: A high resolution (e.g., > 60,000 FWHM) is crucial to resolve the isotopic peaks from any potential isobaric interferences.

-

Data Interpretation and Calculation of Isotopic Purity

The mass spectrum will display a cluster of peaks corresponding to the different isotopologues of protonated fluoxetine. The most abundant peak will be at approximately m/z 315.1, corresponding to the [M+5H]+ ion of the d5 species. Peaks at lower m/z values will represent the d4, d3, d2, d1, and d0 species.

Calculation of Isotopic Purity (Atom % D):

The "atom percent deuterium" (atom % D) is a common way to express isotopic purity. It represents the average number of deuterium atoms per molecule in the sample, expressed as a percentage of the total number of labeled positions. For Fluoxetine-d5, with five possible labeling sites, the calculation is as follows:

Atom % D = [ ( Σ (i * A_i) ) / ( 5 * Σ A_i ) ] * 100

Where:

-

i is the number of deuterium atoms in an isotopologue (0, 1, 2, 3, 4, or 5).

-

A_i is the peak area or intensity of the corresponding isotopologue (d0, d1, d2, d3, d4, or d5).

-

The denominator represents the theoretical maximum number of deuterium atoms multiplied by the total abundance of all species.

Example Calculation based on a Certificate of Analysis:

A typical Certificate of Analysis for Fluoxetine-d5 hydrochloride might report the following mass distribution:[4]

-

d0 = 0.1%

-

d1 = 0.2%

-

d2 = 0.5%

-

d3 = 1.5%

-

d4 = 5.0%

-

d5 = 92.7%

Numerator: (0 * 0.1) + (1 * 0.2) + (2 * 0.5) + (3 * 1.5) + (4 * 5.0) + (5 * 92.7) = 0 + 0.2 + 1.0 + 4.5 + 20.0 + 463.5 = 489.2

Denominator: 5 * (0.1 + 0.2 + 0.5 + 1.5 + 5.0 + 92.7) = 5 * 100 = 500

Atom % D: (489.2 / 500) * 100 = 97.84%

This value indicates a high level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional and Quantitative Insights

While MS provides an excellent overview of the isotopic distribution, NMR spectroscopy offers the unique ability to confirm the position of the deuterium labels and provide an independent measure of isotopic enrichment. For Fluoxetine-d5, the deuterium atoms are on the phenyl ring.

Experimental Protocol: Quantitative NMR (qNMR) for Isotopic Purity

-

¹H NMR for Positional Information and Enrichment:

-

Sample Preparation: Accurately weigh a known amount of Fluoxetine-d5 hydrochloride and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).

-

Acquisition Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

-

-

Data Interpretation:

-

In the ¹H NMR spectrum of highly enriched Fluoxetine-d5, the signals corresponding to the phenyl protons will be significantly diminished compared to the other protons in the molecule (e.g., the methyl and methylene protons).

-

By integrating the residual phenyl proton signals and comparing them to the integral of a non-deuterated proton signal within the fluoxetine molecule (or the internal standard), the percentage of non-deuterated species can be calculated.

-

-

-

²H NMR for Direct Detection of Deuterium:

-

Sample Preparation: Dissolve the Fluoxetine-d5 hydrochloride in a non-deuterated solvent (e.g., CHCl₃).

-

Acquisition Parameters:

-

Use a spectrometer equipped with a deuterium probe.

-

The chemical shift range for ²H NMR is similar to ¹H NMR.

-

-

Data Interpretation:

-

A strong signal in the aromatic region of the ²H NMR spectrum confirms the presence of deuterium on the phenyl ring.[5] The absence of significant signals in other regions confirms the specified labeling pattern.

-

-

A Self-Validating System: The Synergy of MS and NMR

The true power in characterizing Fluoxetine-d5 hydrochloride lies in the complementary nature of MS and NMR. MS provides a highly sensitive and accurate measurement of the distribution of all isotopologues, which is essential for calculating the atom % D. NMR, in turn, validates the position of the deuterium labels and provides an independent quantification of the isotopic enrichment. When the results from both techniques are in agreement, it provides a high degree of confidence in the quality of the deuterated standard. This dual-validation approach is a hallmark of a robust, self-validating system for the characterization of isotopically labeled compounds.

Conclusion

The determination of the isotopic purity of Fluoxetine-d5 hydrochloride is a critical step in ensuring the accuracy and reliability of bioanalytical data. A comprehensive assessment should employ both high-resolution mass spectrometry and quantitative NMR spectroscopy. By understanding the principles behind these techniques and implementing rigorous experimental protocols, researchers can be confident in the quality of their deuterated internal standards, leading to more robust and defensible scientific outcomes.

References

-

Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. (2021). Journal of Applied Pharmaceutical Science, 11(8), 107-114. [Link]

-

Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure. (2020). Journal of Pharmaceutical and Biomedical Analysis, 185, 113235. [Link]

-

A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. (2007). Journal of Chromatography B, 852(1-2), 527-534. [Link]

-

Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4284-4290. [Link]

-

Fluoxetine - pH 9.5, LC-MS. Waters Corporation. [Link]

-

DGet! An open source deuteration calculator for mass spectrometry data. (2024). Journal of Cheminformatics, 16(1), 36. [Link]

-

DGet! An open source deuteration calculator for mass spectrometry data. ANSTO. [Link]

-

Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. (2024). Natural Resources for Human Health, 4(1), 1-10. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods, 15(8), 1085-1093. [Link]

-

Mechanochemical syntheses and 35Cl solid-state NMR characterization of fluoxetine HCl cocrystals. (2015). CrystEngComm, 17(42), 8132-8141. [Link]

-

Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). Chemical and Pharmaceutical Bulletin, 68(9), 837-845. [Link]

-

Full scan positive ion mass spectra and the proposed fragmentation of (a) FLX, (b) RIS, (c) 9-OH-RIS, and (d) OLA (IS). ResearchGate. [Link]

-

Identification of Fluoxetine-SERT Interactions and APO-SERT Studies via Crosslinking Mass Spectrometry. (2021). Duquesne Scholarship Collection. [Link]

-

Calculating the abundance of isotopes using mass spectra. (2016). YouTube. [Link]

-

Deuterium NMR. Wikipedia. [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

-

The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis. (2022). PLoS ONE, 17(10), e0276222. [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Qualitative and quantitative analysis of fluoxetine hydrochloride by 19F NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Characterization of Fluoxetine-d5 Hydrochloride

Abstract

This guide provides an in-depth technical overview for the synthesis and comprehensive characterization of Fluoxetine-d5 Hydrochloride (N-Methyl-3-[(4-trifluoromethyl)phenoxy]-3-(phenyl-d5)-propylamine hydrochloride). Deuterated analogs of active pharmaceutical ingredients (APIs), such as Fluoxetine-d5, are indispensable tools in modern drug development, primarily serving as superior internal standards for pharmacokinetic (PK) and bioequivalence studies due to their mass difference and near-identical physicochemical properties to the parent drug.[1] This document details a robust synthetic pathway, explains the causal reasoning behind key experimental choices, and outlines a suite of analytical methodologies required to validate the structure, purity, and isotopic enrichment of the final compound. It is intended for researchers, medicinal chemists, and analytical scientists engaged in pharmaceutical development and bioanalysis.

Introduction: The Rationale for Isotopic Labeling

Fluoxetine, marketed as Prozac®, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other psychiatric conditions.[2] In drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of fluoxetine and its metabolites in complex biological matrices is critical. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]

The incorporation of five deuterium atoms onto the phenyl ring of fluoxetine (a common labeling pattern) creates a mass shift of +5 amu.[3] This distinction allows the mass spectrometer to differentiate between the analyte (fluoxetine) and the internal standard (fluoxetine-d5) while ensuring both compounds exhibit virtually identical behavior during sample extraction, chromatography, and ionization.[1][4] This co-elution and similar ionization response effectively normalizes for variations in sample preparation and matrix effects, leading to significantly enhanced precision and accuracy in quantitative analysis.[1]

Synthetic Strategy and Pathway

The synthesis of Fluoxetine-d5 hydrochloride hinges on the strategic construction of its core 3-aryloxy-3-phenylpropylamine structure, with the isotopic labels incorporated via a deuterated starting material. The most logical and convergent approach involves two key fragments: a deuterated phenyl-containing backbone and the 4-(trifluoromethyl)phenoxy moiety.

A retrosynthetic analysis reveals a key ether linkage that can be formed via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation. This disconnection leads to the critical intermediate, (±)-N-methyl-3-hydroxy-3-(phenyl-d5)propylamine , and 4-chlorobenzotrifluoride. The deuterated alcohol intermediate itself can be synthesized from a deuterated phenyl precursor via a Mannich reaction followed by stereoselective reduction.

Visualized Synthetic Pathway

The forward synthesis is a robust, multi-step process designed for scalability and purity.

Caption: Synthetic pathway for Fluoxetine-d5 Hydrochloride.

Experimental Protocols

The following protocols are representative methodologies derived from established syntheses of fluoxetine and related analogs.[5][6] All operations involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 3.1: Synthesis of (±)-N-methyl-3-hydroxy-3-(phenyl-d5)propylamine (Intermediate)

This two-step process begins with a Mannich reaction followed by ketone reduction.

-

Mannich Reaction: To a flask containing acetophenone-d5, add methylamine hydrochloride and paraformaldehyde in a suitable solvent like ethanol with an acid catalyst (e.g., HCl).

-

Reaction Execution: Reflux the mixture for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the intermediate β-(methylamino)propiophenone-d5 hydrochloride often precipitates and can be isolated by filtration.

-

Reduction: Dissolve the isolated Mannich product in methanol. Cool the solution in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C. The use of NaBH₄ is a safer and highly effective reducing agent for this ketone reduction compared to alternatives like diborane.[7]

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), carefully quench with water and adjust the pH to be basic. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate, which can be purified further by column chromatography if necessary.

Protocol 3.2: Synthesis of Fluoxetine-d5 Free Base

This step involves a nucleophilic aromatic substitution (SNAr) reaction.

-

Deprotonation: Dissolve the alcohol intermediate from Protocol 3.1 in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or powdered sodium hydroxide (NaOH), to the solution to form the corresponding alkoxide.[6] The use of NaOH in DMSO is a proven, industrially scalable method that avoids the handling hazards of sodium hydride.[6]

-

Aryl Halide Addition: Add 1-chloro-4-(trifluoromethyl)benzene to the reaction mixture. The electron-withdrawing trifluoromethyl group is critical as it activates the aromatic ring, making it susceptible to nucleophilic attack, a prerequisite for the SNAr mechanism.

-

Reaction Execution: Heat the mixture to approximately 100-120°C for several hours until the reaction is complete.[6]

-

Workup and Extraction: Cool the reaction mixture, dilute with water, and extract with a non-polar solvent like methyl t-butyl ether (MTBE).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude Fluoxetine-d5 free base as an oil.

Protocol 3.3: Formation of Fluoxetine-d5 Hydrochloride

-

Dissolution: Dissolve the crude free base from Protocol 3.2 in a suitable solvent, such as MTBE or diethyl ether.

-

Precipitation: Add a solution of hydrochloric acid in a solvent like isopropanol or ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

-

Final Steps: Collect the solid by filtration, wash with cold ether to remove any remaining impurities, and dry under vacuum to yield the final product, Fluoxetine-d5 hydrochloride.[5]

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and isotopic incorporation of the synthesized compound.

Visualized Characterization Workflow

Caption: Standard analytical workflow for product validation.

Mass Spectrometry (MS)

MS is the definitive technique for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound.

-

Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

-

Rationale: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for clear determination of the molecular weight. Tandem MS (MS/MS) provides structural confirmation and is used for quantification in bioanalytical methods.

-

Expected Results: The mass spectrum should show a primary ion corresponding to the protonated molecule [C₁₇H₁₃D₅F₃NO + H]⁺. The key is to observe the mass shift relative to the unlabeled standard.

-

Data Interpretation: In Multiple Reaction Monitoring (MRM) mode, specific parent-to-daughter ion transitions are monitored. For Fluoxetine-d5, the transition m/z 315.0 → 44.0 is typically used, whereas the non-labeled compound uses m/z 310.0 → 44.1.[4] The presence of the m/z 315.0 parent ion confirms the incorporation of five deuterium atoms.

-

Isotopic Enrichment: The isotopic purity is determined by analyzing the ion cluster around the molecular ion peak. The relative intensity of the M+5 peak (m/z 315) compared to the M+0 peak (m/z 310) and other minor peaks (M+1 to M+4) allows for the calculation of the atom % D, which should typically be ≥98%.

| Parameter | Unlabeled Fluoxetine | Fluoxetine-d5 | Rationale |

| Molecular Formula | C₁₇H₁₈F₃NO | C₁₇H₁₃D₅F₃NO | 5 H atoms replaced by 5 D atoms. |

| Molecular Weight | 309.33 g/mol | ~314.36 g/mol | Mass increase from deuterium. |

| [M+H]⁺ (m/z) | 310.0 | 315.0 | M+5 mass shift. |

| MS/MS Transition | 310.0 → 44.1 | 315.0 → 44.0 | Confirms identity and used for quantification.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and verifies the specific location of the deuterium labels.

-

Technique: ¹H NMR (Proton NMR).

-

Rationale: Deuterium (²H) is NMR-inactive at proton frequencies. Therefore, in a ¹H NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will disappear or be significantly diminished.

-

Expected Results: A comparison of the ¹H NMR spectrum of Fluoxetine-d5 HCl with that of standard Fluoxetine HCl is the most powerful validation method.

-

Data Interpretation: The standard ¹H NMR spectrum of Fluoxetine shows a complex multiplet in the aromatic region (~7.0-7.7 ppm) corresponding to the 9 protons of the two phenyl rings. In the spectrum of Fluoxetine-d5 (phenyl-d5), the signals corresponding to the five protons on the unsubstituted phenyl ring will be absent. The remaining aromatic signals will be simplified, corresponding only to the four protons on the 4-(trifluoromethyl)phenyl ring. All other signals (the aliphatic chain protons and the N-methyl protons) should remain unchanged in their chemical shift and integration.

| Protons | Fluoxetine HCl (Expected δ) | Fluoxetine-d5 HCl (Expected δ) | Rationale for Change |

| Phenyl-H (5H) | ~7.35-7.45 (m) | Absent | Protons replaced by deuterium. |

| Phenoxy-H (4H) | ~7.0-7.6 (m, AA'BB') | ~7.0-7.6 (m, AA'BB') | These protons are retained. |

| CH-O (1H) | ~5.7 (dd) | ~5.7 (dd) | No change. |

| CH₂-N / CH₂-C | ~2.1-3.0 (m) | ~2.1-3.0 (m) | No change. |

| N-CH₃ (3H) | ~2.5 (s) | ~2.5 (s) | No change. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the chemical purity of the final compound.

-

Technique: Reversed-Phase HPLC with UV detection.

-

Rationale: This method separates the target compound from any starting materials, by-products, or other impurities. UV detection is effective due to the aromatic nature of the molecule.

-

Typical Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Detection: UV at a wavelength where the chromophores have strong absorbance (e.g., 225 nm).

-

-

Data Interpretation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram. The acceptance criterion for a reference standard is typically >98%.

Conclusion

The synthesis of Fluoxetine-d5 hydrochloride is a well-defined process achievable through standard organic chemistry transformations. The outlined pathway, proceeding through a deuterated alcohol intermediate followed by an SNAr coupling, represents a reliable and scalable approach. The subsequent characterization using a triad of orthogonal analytical techniques—MS, NMR, and HPLC—provides a self-validating system to ensure the final product meets the stringent requirements for identity, isotopic enrichment, and chemical purity demanded for its use as an internal standard in regulated bioanalysis.

References

-

Crews, B. S., et al. (1995). Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS. Journal of Analytical Toxicology, 19(5), 337-341. Retrieved from [Link]

-

Shah, I., et al. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Future Journal of Pharmaceutical Sciences, 7(1), 133. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine. Retrieved from [Link]

-

Franklin, A., & Nelson, E. (2020). Synthesis of Fluoxetine. Bridgewater College Digital Commons. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-3-(

ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_5)phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine--hydrogen chloride (1/1). Retrieved from [Link] - Google Patents. (1994). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.

-

Perrine, D. M., et al. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(10), 1266. Retrieved from [Link]

- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Google Patents. (1999). WO1999067196A1 - Fluoxetine process from benzoylpropionic acid.

-

PubChem. (n.d.). Fluoxetine. Retrieved from [Link]

-

Popp, F. D., & Parson, W. S. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(5), 785–794. Retrieved from [Link]

-

Popp, J., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(10), 1145-1152. Retrieved from [Link]

-

Negi, G., et al. (2021). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. AAPS PharmSciTech, 22(1), 35. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]

- 4. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]

Certificate of analysis for Fluoxetine-d5 hydrochloride

An In-depth Technical Guide to the Certificate of Analysis for Fluoxetine-d5 Hydrochloride

Introduction: Beyond the Numbers

In the precise world of pharmaceutical research and development, the quality and characterization of reference materials are paramount. A Certificate of Analysis (CoA) is the definitive document that attests to a material's identity, purity, and overall quality.[1][2][3][4] For isotopically labeled compounds such as Fluoxetine-d5 hydrochloride, the CoA is not merely a formality; it is a foundational pillar of data integrity. Fluoxetine-d5 HCl is a deuterated analog of the widely known antidepressant, Fluoxetine. Its primary application in research is as an internal standard for bioanalytical studies, where its chemical similarity to the analyte, combined with its distinct mass, allows for precise quantification in complex matrices like plasma or tissue.

This guide, intended for researchers, analytical scientists, and drug development professionals, deconstructs the CoA for Fluoxetine-d5 hydrochloride. We will move beyond a simple recitation of tests and specifications to explore the causality behind the analytical choices, the interplay between different techniques, and the authoritative standards that govern the certification process. Understanding this document in its entirety ensures that the reference material is fit for its intended purpose, safeguarding the validity of experimental outcomes.[5]

Part 1: Absolute Identity Confirmation

The first and most fundamental question a CoA must answer is: "Is this substance what it purports to be?" For Fluoxetine-d5 hydrochloride, this involves confirming both the core molecular structure and the successful incorporation of the deuterium labels. This is achieved through a combination of spectroscopic techniques that provide orthogonal, or complementary, evidence of identity.

Structural Verification by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical structure at an atomic level.[6][7] For Fluoxetine-d5, ¹H NMR serves a dual purpose: confirming the overall organic framework and verifying the position of deuteration.

-

Causality of Method: Protons (¹H nuclei) in a molecule resonate at different frequencies when placed in a strong magnetic field, depending on their local chemical environment. A ¹H NMR spectrum is a map of these resonances, providing a unique "fingerprint" of the molecule's hydrogen framework.

-

Experimental Protocol (¹H NMR):

-

A small, precise amount of the Fluoxetine-d5 HCl sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃). The use of a deuterated solvent is critical to avoid overwhelming the sample signals with solvent protons.

-

The solution is placed in a high-field NMR spectrometer.

-

A series of radiofrequency pulses are applied, and the resulting signals from the resonating protons are detected and processed.

-

The resulting spectrum is compared to the known spectrum of unlabeled Fluoxetine and the expected spectrum for the d5 isotopologue.

-

-

Interpreting the Data: The key diagnostic feature for Fluoxetine-d5 is the significant reduction or complete absence of signals corresponding to the five protons on the phenyl ring.[8][9] The remaining signals for the methyl, methylene, and other aromatic protons should be present and consistent with the structure of Fluoxetine. This direct observation provides conclusive evidence of deuteration at the specified positions.

Molecular Mass Confirmation by Mass Spectrometry (MS)

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a direct and unambiguous measurement of the molecular weight, offering definitive confirmation of the elemental composition and, crucially for this compound, the incorporation of deuterium atoms.[6][10][11][12]

-

Causality of Method: Deuterium has a mass of approximately 2 atomic mass units (amu), while hydrogen has a mass of ~1 amu. The substitution of five hydrogen atoms with five deuterium atoms results in a predictable mass increase of approximately 5 amu for the molecule.

-

Expected Results: The molecular weight of Fluoxetine hydrochloride is 345.79 g/mol .[13][14] Therefore, the molecular weight of Fluoxetine-d5 hydrochloride is expected to be approximately 350.82 g/mol .[15][16] The CoA will report the observed molecular ion peak (e.g., [M+H]⁺) from the MS analysis, which must be consistent with this theoretical mass.

Caption: Workflow for Identity Verification of Fluoxetine-d5 HCl.

Part 2: Quantitative Assessment of Purity and Integrity

Once identity is confirmed, the focus shifts to purity. For a reference standard, purity is a multi-faceted attribute that includes chemical purity (the absence of other compounds), isotopic purity (the degree of deuteration), and the absence of process-related contaminants like residual solvents.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the chemical purity of non-volatile organic compounds.[17][18] It excels at separating the main compound from structurally similar impurities, degradation products, or synthesis byproducts.[19][20]

-

Causality of Method: Reverse-phase HPLC separates molecules based on their hydrophobicity. A sample is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus take longer to elute from the column. A UV detector measures the absorbance of the eluate, generating a chromatogram where different compounds appear as distinct peaks.

-

Experimental Protocol (Reverse-Phase HPLC):

-

Mobile Phase Preparation: A mixture of solvents, such as acetonitrile and a buffered aqueous solution, is prepared and degassed.[17]

-

Sample Preparation: A solution of Fluoxetine-d5 HCl is prepared in a suitable solvent at a known concentration.

-

Chromatography: The sample solution is injected into the HPLC system. The mobile phase carries the sample through the C18 column at a constant flow rate.[18] A gradient elution, where the mobile phase composition is changed over time, is often used to ensure the separation of impurities with a wide range of polarities.[19]

-

Detection: A UV detector is set to a wavelength where Fluoxetine has strong absorbance (e.g., 210-230 nm) to monitor the column effluent.[21]

-

Data Analysis: The area of each peak in the resulting chromatogram is integrated. The chemical purity is typically reported as the area of the main peak as a percentage of the total area of all peaks.

-

-

Trustworthiness: The method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), to ensure it is specific, precise, linear, and accurate for quantifying potential impurities.[20]

Table 1: Example HPLC Purity Data

| Test Parameter | Result | Specification |

|---|---|---|

| Purity by HPLC (Area %) | 99.9% | ≥ 98.0% |

| Retention Time | Conforms to Reference | Matches Reference Standard ± 2% |

| Impurities | No individual impurity > 0.1% | Report any impurity ≥ 0.05% |

Isotopic Purity by Mass Spectrometry

For a deuterated standard, isotopic purity is as critical as chemical purity. It defines the percentage of the material that is correctly labeled with five deuterium atoms. Low isotopic purity can compromise an assay by causing cross-talk between the analyte and the internal standard signal.[6]

-

Causality of Method: High-resolution mass spectrometry (HRMS) can distinguish between the minute mass differences of isotopologues (molecules that differ only in their isotopic composition).[11][22] By analyzing the ion cluster for the molecular ion, the relative abundance of the d0, d1, d2, d3, d4, and d5 species can be accurately determined.[23]

-

Data Interpretation: The isotopic enrichment is calculated based on the relative intensities of the isotopologue peaks. A high isotopic purity means the signal for the d5 species is dominant, with minimal contributions from lesser-deuterated forms.

Table 2: Example Isotopic Enrichment Data

| Isotopologue | Relative Abundance (%) |

|---|---|

| d0 (unlabeled) | < 0.1% |

| d1 | < 0.1% |

| d2 | 0.1% |

| d3 | 0.3% |

| d4 | 1.5% |

| d5 | 98.0% |

| Isotopic Enrichment (d5) | >98% |

Caption: Logic flow for chemical and isotopic purity assessment.

Residual Solvents by Gas Chromatography (GC)

Organic volatile solvents used during synthesis and purification must be controlled to ensure the safety and quality of the reference material.[24]

-

Causality of Method: Headspace Gas Chromatography (HS-GC) is the standard method for this analysis.[25] The solid sample is heated in a sealed vial, causing volatile solvents to partition into the headspace (the gas above the sample). A sample of this gas is then injected into the GC system, where solvents are separated based on their boiling points and interaction with the GC column, and then quantified. This technique is ideal as it avoids injecting the non-volatile drug substance into the GC, which could damage the system.

-

Authoritative Grounding: The acceptance criteria for residual solvents are strictly defined by the ICH Q3C(R8) guideline.[26] This guideline categorizes solvents into three classes based on their toxicity:

-

Class 1: Solvents to be avoided (known carcinogens).

-

Class 2: Solvents with inherent toxicity, whose levels must be limited.

-

Class 3: Solvents with low toxic potential.

-

Table 3: Example Residual Solvent Data (ICH Q3C)

| Solvent | ICH Class | Specification (PPM) | Result (PPM) |

|---|---|---|---|

| Methylene Chloride | 2 | ≤ 600 | < 10 |

| Toluene | 2 | ≤ 890 | < 10 |

| Acetone | 3 | ≤ 5000 | 50 |

| Ethyl Acetate | 3 | ≤ 5000 | < 20 |

Part 3: Final Certification and Use

The final section of a CoA synthesizes the data into a conclusive statement of quality and provides practical information for the end-user.

Assay by Mass Balance

While HPLC provides a measure of relative purity, the Assay provides the best estimate of the absolute purity of the material. It is often calculated using a mass balance approach, which is a self-validating system that accounts for all major components of the material.

-

The Mass Balance Equation: Assay % = (100% - % Water Content - % Residual Volvents) * (HPLC Purity % / 100)

-

This calculation provides a comprehensive purity value by subtracting the measured mass of non-Fluoxetine components (water, solvents) from the whole and then correcting for any chemical impurities detected by HPLC.

Storage and Stability

The CoA provides validated instructions for long-term storage to ensure the material's integrity is maintained until its expiry date. For a compound like Fluoxetine-d5 HCl, this typically involves storage at low temperatures (e.g., 4°C or -20°C) in a sealed container, protected from light and moisture.[16]

Conclusion: A Framework for Trust

References

- Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.

- Impurities: Guideline for Residual Solvents Q3C(R8). ICH.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy.

- impurities: guideline for residual solvents q3c(r6). ICH.

- Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.

- Certificate of analysis explained. LGC Standards.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- A MODIFIED REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT AND VALIDATION FOR THE FLUOXETINE IN BULK AND DOSAGE FORMS. World Journal of Pharmacy and Pharmaceutical Sciences.

- Development and Validation of A Reverse Phase HPLC Method for the Analysis of Fluoxetine in Pharmaceutical Dosage Form. Asian Journal of Chemistry.

- CASE STUDY - Determination of Isotopic Purity by Accur

- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PMC - NIH.

- Certificate of Analysis (COA): Understanding Its Importance and Key Components.

- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PubMed.

- 3 Details Every Certificate of Analysis (CoA) Should Address. Cole-Parmer.

- HPLC Method for Analysis of Fluoxetine. SIELC Technologies.

- Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Lab Manager.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rot

- Certificate of Analysis: Significance and symbolism. Wisdom Library.

- Isotope-r

- Fluoxetine - d5 hydrochloride. Tocris Bioscience.

- Reference-Standard Material Qualific

- Validated Stability -Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic. Walsh Medical Media.

- Fluoxetine HCl. Chemical-Suppliers.

- Fluoxetine-d5 Hydrochloride. LGC Standards.

- Fluoxetine hydrochloride(56296-78-7) 1H NMR spectrum. ChemicalBook.

- Fluoxetine-d5 hydrochloride-COA-1017371. MedChemExpress.

- Fluoxetine(54910-89-3) 1H NMR spectrum. ChemicalBook.

- Fluoxetine Hydrochloride. Chemsrc.

- 1H NMR-Based Metabolic Profiling Reveals the Effects of Fluoxetine on Lipid and Amino Acid Metabolism in Astrocytes. PubMed Central.

Sources

- 1. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. coleparmer.com [coleparmer.com]

- 4. Certificate of Analysis: Significance and symbolism [wisdomlib.org]

- 5. pharmtech.com [pharmtech.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. 1H NMR-Based Metabolic Profiling Reveals the Effects of Fluoxetine on Lipid and Amino Acid Metabolism in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoxetine hydrochloride(56296-78-7) 1H NMR [m.chemicalbook.com]

- 9. Fluoxetine(54910-89-3) 1H NMR [m.chemicalbook.com]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoxetine HCl | CAS 56296-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 14. Fluoxetine Hydrochloride | CAS#:56296-78-7 | Chemsrc [chemsrc.com]

- 15. Fluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. wjpmr.com [wjpmr.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. researchgate.net [researchgate.net]

- 23. almacgroup.com [almacgroup.com]

- 24. database.ich.org [database.ich.org]

- 25. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]

- 26. database.ich.org [database.ich.org]

Storage and handling guidelines for Fluoxetine-d5 hydrochloride

An In-Depth Technical Guide to the Storage and Handling of Fluoxetine-d5 Hydrochloride for Research Applications

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential storage and handling protocols for Fluoxetine-d5 hydrochloride (CAS No. 1173020-43-3). Adherence to these guidelines is critical for ensuring the chemical and isotopic integrity of the compound, which is paramount for its use as an internal standard in quantitative analyses and as a tracer in metabolic studies. The protocols outlined below are synthesized from manufacturer safety data sheets and peer-reviewed stability studies to ensure the generation of reliable and reproducible experimental data while maintaining laboratory safety.

Compound Profile: Key Identifiers and Properties

Fluoxetine-d5 hydrochloride is a deuterated form of Fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI). The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based applications.[1][2][3]

| Property | Data | Source(s) |

| Chemical Name | N-Methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride | [4][5] |

| Synonyms | LY 110140-d5 | [1][6] |

| CAS Number | 1173020-43-3 | [4][5][6][7] |

| Molecular Formula | C₁₇H₁₃D₅F₃NO·HCl | [7] |

| Molecular Weight | ~350.82 g/mol | [4] |

| Physical Form | Solid, crystalline solid, white to off-white | [8][9] |

| Purity | Typically >95-98% (by HPLC) | [10] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Solubility | Soluble in water, ethanol, DMSO, and DMF | [8][9] |

The Criticality of Proper Storage: Preserving Compound Integrity

The primary function of Fluoxetine-d5 HCl in a research setting is to serve as a precise quantitative tool. Its value is directly tied to its purity and known concentration. Improper storage can introduce two significant, experiment-invalidating errors:

-

Chemical Degradation: As a complex organic molecule, Fluoxetine-d5 HCl is susceptible to degradation from factors like excessive temperature, moisture, and light.[6][11][12] Degradation reduces the concentration of the parent compound, leading to inaccurate quantification of the target analyte.

-

Hygroscopicity and Inaccurate Weighing: As a hydrochloride salt, the compound can be hygroscopic.[9] Absorbing atmospheric moisture not only risks hydrolysis but also adds water weight, making it impossible to accurately weigh the compound for stock solution preparation. A 5% error in weighing due to absorbed moisture will translate directly to a 5% error in all subsequent measurements.

The deuterium atoms on the phenyl ring are chemically stable and not prone to H/D exchange under standard laboratory conditions. Therefore, the primary focus of storage is to maintain the integrity of the overall molecular structure.

Recommended Storage Protocols

Storage recommendations for Fluoxetine-d5 hydrochloride can vary between suppliers. This variability underscores the cardinal rule: Always consult the Certificate of Analysis (CofA) or product-specific datasheet provided by the supplier. The following sections provide consolidated best-practice guidelines.

As a Solid (Neat Compound)

The compound is most stable in its solid, neat form. However, inconsistent recommendations from major suppliers necessitate a cautious approach.

| Supplier | Recommended Storage Temperature | Key Directives |

| MedChemExpress | 4°C | Sealed storage, away from moisture.[6] |

| LGC Standards | -20°C | N/A |

| Cayman Chemical | Per product insert (often -20°C) | Keep receptacle tightly sealed.[5][8] |

| Tocris Bioscience | Room Temperature | N/A |

| CDN Isotopes | Room Temperature | Protect from moisture.[9] |

Senior Scientist Recommendation (Best Practice):

Given the discrepancies, the most conservative and safest approach is to store the solid compound at -20°C in a desiccated, light-protected environment. This minimizes degradation kinetics and mitigates risks from ambient temperature fluctuations and humidity. The container must be tightly sealed to prevent moisture ingress.

In Solution (Stock Solutions)

The stability of Fluoxetine-d5 HCl is highly dependent on the solvent and storage temperature.

-

Organic Stock Solutions (e.g., in DMSO, Ethanol, DMF):

-

Causality: Cryogenic temperatures drastically slow down any potential solvent-mediated degradation pathways. The use of anhydrous-grade organic solvents is highly recommended to prevent the introduction of water.

-

Aqueous Solutions (e.g., in PBS buffer):

-

Recommendation: Prepare Fresh Daily. It is strongly advised not to store aqueous solutions for more than one day.[8]

-

Causality: Studies on non-deuterated fluoxetine show significant degradation in aqueous solutions at room temperature within a few weeks.[12] While stability is improved at 5°C, the risk of degradation and potential for microbial growth in buffered solutions makes fresh preparation the only method that guarantees concentration accuracy.

-

Caption: Storage Decision Workflow for Fluoxetine-d5 HCl.

Safe Handling and Personal Protective Equipment (PPE)

Fluoxetine-d5 hydrochloride is a potent pharmaceutical compound with multiple hazards. Safe handling is non-negotiable.

Hazard Identification

The compound is classified with the following primary hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5]

-

Serious Eye Damage: Causes serious eye damage (H318).[5][9][13]

-

Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[13]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361).[5][13]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][13]

Engineering Controls & PPE

Proper protection is essential to mitigate the risks identified above.

| Control | Specification | Rationale |

| Engineering | Certified Chemical Fume Hood | Required when weighing or handling the solid powder to prevent inhalation of fine particulates.[5][6] |

| Eye Protection | Safety goggles with side-shields | Protects against airborne dust and accidental splashes, preventing serious eye damage.[6][14] |

| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Prevents skin contact and absorption.[6][9] |

| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[6] |

| Respiratory | N95/FFP2-rated respirator | Recommended as a secondary precaution if weighing outside of a fume hood is unavoidable (not advised).[6] |

Protocol: Weighing and Preparing a Stock Solution

This protocol provides a self-validating workflow that integrates safety and precision.

-

Preparation: Don appropriate PPE (lab coat, gloves, safety goggles). Ensure a chemical fume hood is operational.

-

Equilibration: Retrieve the sealed container of Fluoxetine-d5 HCl from cold storage (-20°C). Place it in a desiccator at room temperature for at least 20-30 minutes .

-

Causality: This is a critical step. Opening a cold vial will cause atmospheric moisture to condense onto the solid compound, compromising its integrity and mass.

-

-

Weighing: Perform all weighing operations inside the chemical fume hood. Use an analytical balance with a draft shield. Weigh the desired amount of powder onto appropriate weighing paper or directly into a tared vial.

-

Solubilization: Add the desired volume of anhydrous-grade solvent (e.g., DMSO) to the vial containing the weighed solid. Cap the vial securely.

-

Dissolution: Ensure complete dissolution by vortexing or sonicating. A brief, low-heat sonication can aid dissolution but should be used judiciously to avoid any potential degradation. Visually inspect for any remaining particulates.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions (e.g., "-80°C").

-

Storage: Immediately transfer the newly prepared stock solution to its designated long-term storage location (-80°C).

Caption: Safe Handling Workflow for Stock Solution Preparation.

Spill and Disposal Procedures

Accidents require a prepared response to protect personnel and the environment.

-

Spill Response:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure you are wearing appropriate PPE.[6]

-

For a solid spill, gently cover with a damp paper towel to avoid raising dust, then scoop the material into a sealable container.

-

For a liquid spill, absorb with an inert material (e.g., diatomite, universal binders).[6]

-

Decontaminate the spill area with alcohol or an appropriate laboratory detergent.

-

Collect all contaminated materials into a labeled hazardous waste container.

-

Crucially, prevent the product from entering drains or water courses due to its high aquatic toxicity. [5][6]

-

-

Waste Disposal:

Conclusion: A Self-Validating Approach to Quality Data

The integrity of research data derived from using Fluoxetine-d5 hydrochloride is inextricably linked to its proper storage and handling. By understanding the causal factors behind degradation—temperature, moisture, and light—and implementing rigorous safety and handling protocols, researchers can create a self-validating system. Treating this deuterated standard with the care outlined in this guide ensures its chemical and isotopic purity, providing a stable and reliable foundation for accurate, reproducible, and high-impact scientific findings.

References

-

Axios Research. Fluoxetine-d5 HCl - CAS - 1173020-43-3. [Link]

-

Peterson, J. A., et al. (1994). Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents. American Journal of Hospital Pharmacy, 51(10), 1342-1345. [Link]

-

Johnson, R. D., & Lewis, R. J. (2009). The Distribution of Fluoxetine and Norfluoxetine in Postmortem Fluids and Tissues. Defense Technical Information Center. [Link]

-

MSF Medical Guidelines. Drug quality and storage. [Link]

-

El-Rjoob, A. W., et al. (2008). Stability of Fluoxetine in Stored Plasma, Aqueous, and Methanolic Solutions Determined by HPLC With UV Detection. Journal of Analytical Toxicology, 32(6), 446-450. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Fluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Fluoxetine-d5 HCl - CAS - 1173020-43-3 | Axios Research [axios-research.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Fluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 11. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 12. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mass Shift and Fragmentation of Fluoxetine-d5 Hydrochloride

Introduction: The Critical Role of Deuterated Standards in Quantitative Bioanalysis

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development, offering an unparalleled solution to mitigate variability inherent in complex sample matrices and analytical instrumentation.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), are chemically almost identical to the analyte of interest.[2] This near-perfect chemical analogy ensures they co-elute during chromatography and experience the same ionization efficiencies or suppressions, thus correcting for variations during sample preparation and analysis.[3]

This guide provides a detailed examination of Fluoxetine-d5 hydrochloride, a deuterated internal standard for Fluoxetine (commonly known as Prozac®). We will explore the foundational principles of its mass shift, elucidate its fragmentation pathways under collision-induced dissociation (CID), and provide a comprehensive, field-proven protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Understanding the Mass Shift of Fluoxetine-d5

The utility of a deuterated internal standard lies in its mass difference from the unlabeled analyte, which allows the mass spectrometer to distinguish between the two compounds. In the case of Fluoxetine-d5, five hydrogen atoms on the phenyl ring are replaced with deuterium atoms.[4][5][6]

Molecular Structures and Mass Calculation

-

Fluoxetine: The chemical formula for the free base of Fluoxetine is C₁₇H₁₈F₃NO.[7] Its monoisotopic mass is approximately 309.13 Da.[2] In positive ion mode electrospray ionization (ESI), it is typically observed as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 310.1.[8][9]

-

Fluoxetine-d5: The deuterated form, specifically N-Methyl-3-[(4-trifluoromethyl)phenoxy]-3-(phenyl-d5)-propylamine, has the empirical formula C₁₇D₅H₁₃F₃NO.[5] The five deuterium atoms are located on the phenyl group attached to the propyl chain.[4]

The mass shift is a direct result of the difference in mass between hydrogen (approx. 1.008 Da) and deuterium (approx. 2.014 Da). The replacement of five hydrogen atoms with five deuterium atoms results in a nominal mass increase of 5 Da.

-

Calculation: (Mass of Deuterium - Mass of Hydrogen) x 5 = (2.014 Da - 1.008 Da) x 5 ≈ 5.03 Da.

Therefore, the protonated molecule of Fluoxetine-d5, [M+H]⁺, is observed at an m/z of approximately 315.0, clearly distinguishing it from the unlabeled analyte.[1][10]

The Significance of Labeling Position

The stability of the deuterium labels is crucial for a reliable internal standard. Placing the deuterium atoms on an aromatic ring, as in Fluoxetine-d5, is a common and effective strategy. The C-D bonds on an aromatic ring are highly stable and not prone to exchange with protons from the solvent or mobile phase under typical LC-MS conditions. This ensures that the mass difference between the analyte and the internal standard remains constant throughout the analytical process.

Part 2: Fragmentation Pathways of Fluoxetine and Fluoxetine-d5

Understanding the fragmentation of Fluoxetine is essential for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method. The fragmentation is induced in the collision cell of a tandem mass spectrometer, a process known as Collision-Induced Dissociation (CID).[11] In this process, the precursor ion (the protonated molecule) is accelerated and collided with an inert gas (like argon or nitrogen), causing it to break apart into smaller, characteristic product ions.

Major Fragmentation Pathways

Upon positive ionization and subsequent collision-induced dissociation, the protonated fluoxetine molecule ([M+H]⁺ at m/z 310.1) undergoes characteristic fragmentation. The primary cleavage event occurs along the propyl-amine chain, leading to the formation of two key product ions.

-

Formation of the m/z 44.1 ion: The most abundant and commonly monitored product ion for fluoxetine is observed at m/z 44.1.[10][12][13] This fragment corresponds to the charged N-methylaminoethylidene moiety, [CH₃NHCH₂]⁺. This cleavage occurs at the benzylic position, which is a favorable fragmentation site.

-

Formation of the m/z 148.1 ion: Another significant product ion can be found at m/z 148.1.[14][15] This fragment is proposed to be the tropylium-like ion formed from the trifluoromethyl-phenoxy portion of the molecule, following the cleavage of the ether bond and subsequent rearrangement.

Fragmentation of Fluoxetine-d5

As the deuterium labels are on the phenyl ring, the fragmentation that occurs on the side chain is largely unaffected in terms of its mechanism.

-

Product ion at m/z 44.0: The cleavage leading to the [CH₃NHCH₂]⁺ fragment does not involve the deuterated phenyl ring. Consequently, the product ion for Fluoxetine-d5 is also observed at m/z 44.0.[1][10]

-

Product ion at m/z 153.1: In contrast, the fragment containing the deuterated phenyl ring will exhibit a mass shift. While less commonly used for quantification, a product ion corresponding to the deuterated equivalent of the m/z 148 fragment would be expected at m/z 153.1.[14]

The logical workflow for selecting MRM transitions is visually represented in the following diagram.

Caption: MRM transition selection for Fluoxetine and its deuterated standard.

The fragmentation pathway is further detailed in the diagram below, illustrating the bond cleavages leading to the major product ions.

Caption: Standard workflow for bioanalytical quantification of Fluoxetine.

Conclusion

Fluoxetine-d5 hydrochloride serves as an exemplary internal standard for the accurate and precise quantification of Fluoxetine in complex biological matrices. Its mass shift of +5 Da, resulting from stable deuterium labeling on the phenyl ring, allows for clear mass spectrometric differentiation from the unlabeled analyte. The fragmentation of both Fluoxetine and its deuterated analogue is predictable and robust, with the primary product ion at m/z 44.1 (or 44.0 for the d5 version) providing a sensitive and specific transition for MRM-based assays. By implementing the detailed protocol and understanding the principles outlined in this guide, researchers and drug development professionals can achieve high-quality, reliable data in their pharmacokinetic and bioequivalence studies.

References

- Vertex AI Search. (2026). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

-

Sharma, C., et al. (2021). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. ACS Omega, 6(38), 24757–24767. [Link]

-

Hollow-fiber liquid phase microextraction for determination of fluoxetine in human serum by nano-liquid chromatography coupled to high resolution mass spectrometry. BioKB. [Link]

-

Patel, D. P., et al. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Journal of Applied Pharmaceutical Science, 11(07), 133-140. [Link]

-

National Institute of Standards and Technology. (n.d.). Norfluoxetine. In NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluoxetine. In PubChem Compound Database. [Link]

-

Ewe, K., et al. (2009). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Chromatography B, 877(24), 2469-2476. [Link]

-

A sensitive and high-throughput LC/MS/MS method using a silica column and an aqueous-organic mobile phase for the analysis of fluoxetine and norfluoxetine in human plasma. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Fluoxetine. In NIST Chemistry WebBook. [Link]

-

Negi, G., et al. (2021). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research, 55(1s), s303-s312. [Link]

-

Alegete, P., et al. (2014). A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. Analytical Methods, 6(20), 8278-8285. [Link]

-

National Institute of Standards and Technology. (n.d.). Fluoxetine. In NIST Chemistry WebBook. [Link]

-

Negi, G., et al. (2021). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research, 55(1s), s303-s312. [Link]

-

Pharmaffiliates. (n.d.). (S)-Fluoxetine-d5 Hydrochloride. [Link]

-

Duquesne Scholarship Collection. (2021). Identification of Fluoxetine-SERT Interactions and APO-SERT Studies via Crosslinking Mass Spectrometry. [Link]

-

Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 390-398. [Link]

-

Development and Validation of a LC/MS/MS Method for the Determination of Duloxetine in Human Plasma and Its Application to Pharmacokinetic Study. ResearchGate. [Link]

-

Jemal, M., et al. (2002). Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format. Journal of Chromatography B, 772(1), 67-79. [Link]

-

NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. Digital Commons @ BAU. [Link]

-

Surface Induced Dissociation in a Quadrupole-Time of Flight Mass-Spectrometer. University of the Pacific. [Link]

-

Uzunov, D. P., et al. (1996). Fluoxetine-elicited changes in brain neurosteroid content measured by negative ion mass fragmentography. Proceedings of the National Academy of Sciences, 93(22), 12599-12604. [Link]

-

Robertson, D. W., et al. (1988). Synthesis of 14C- and 3H-labeled fluoxetine, a selective serotonin uptake inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals, 25(12), 1371-1378. [Link]

-

Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. [Link]

-

Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight C. ChemRxiv. [Link]

-

Ezzeldin, E., et al. (2017). UPLC-Tandem Mass Spectrometry Method for Simultaneous Determination of Fluoxetine, Risperidone, and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Pharmacokinetics Study in Rats. Journal of Analytical Methods in Chemistry, 2017, 7248532. [Link]

-

Al-Tannak, N. F., & Al-Badr, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5), 30734-30742. [Link]

Sources

- 1. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluoxetine, N-acetyl [webbook.nist.gov]

- 4. Fluoxetine - d5 hydrochloride | CAS 1173020-43-3 | Fluoxetine - d5 HCl | Tocris Bioscience [tocris.com]

- 5. 氟西汀-d5 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. Fluoxetine [webbook.nist.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ijper.org [ijper.org]

- 10. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 12. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Advantages of Deuterated Fluoxetine in Mass Spectrometry

Introduction: The Pursuit of Precision in Quantitative Mass Spectrometry

In the landscape of quantitative bioanalysis, particularly within pharmaceutical development, clinical diagnostics, and forensic toxicology, the ultimate goal is the precise and accurate measurement of a target analyte within a complex biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique due to its high sensitivity and selectivity. However, the integrity of the data is perpetually challenged by variability introduced during sample preparation and the notorious phenomenon of matrix effects.[1] Matrix effects, which manifest as either ion suppression or enhancement, occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to significant imprecision and inaccuracy.[2]

To counteract these challenges, the use of an internal standard (IS) is an essential component of any robust quantitative method.[3] While structurally similar analogs can be used, the gold standard is unequivocally a stable isotope-labeled (SIL) version of the analyte.[1][4] This guide provides a comprehensive technical exploration of deuterated fluoxetine, a SIL analog of the widely prescribed antidepressant, and elucidates why it serves as an exemplary internal standard for high-fidelity mass spectrometric quantification. We will delve into the core principles that grant it superiority, present field-proven experimental workflows, and discuss the causality behind key analytical choices.

Part 1: The Core Principles of the Ideal Internal Standard

An ideal internal standard must perfectly mimic the behavior of the analyte through every stage of the analytical process—from extraction to detection—while being uniquely distinguishable by the mass spectrometer.[4] Deuterated fluoxetine, in which one or more hydrogen atoms are replaced by their stable, non-radioactive isotope deuterium (²H), fulfills this requirement with unparalleled efficacy.[4][5]

Physicochemical Mimicry: The Foundation of Reliability

The substitution of hydrogen with deuterium results in a negligible change to the physicochemical properties of the molecule.[6] This near-identical nature ensures that deuterated fluoxetine and native fluoxetine exhibit the same behavior during:

-

Sample Extraction and Cleanup: Whether employing liquid-liquid extraction (LLE) or solid-phase extraction (SPE), both the analyte and the deuterated IS will have virtually identical extraction recoveries.[6][7] Any loss of the analyte during this multi-step process will be mirrored by a proportional loss of the IS, ensuring the ratio between them remains constant.[8][9][10]

-

Chromatographic Separation: Deuterated fluoxetine co-elutes with the unlabeled analyte during liquid chromatography.[5] This temporal alignment is critical; it ensures that both compounds enter the mass spectrometer's ion source at the same time and are therefore subjected to the exact same microenvironment of co-eluting matrix components.

-

Ionization Efficiency: Because they are present in the ion source simultaneously, both molecules experience the same degree of ion suppression or enhancement from the biological matrix.[5] This is the cornerstone of matrix effect compensation.

Mass Differentiation: The Key to Quantification